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Compound of Interest

Compound Name: SB-277011 hydrochloride

Cat. No.: B10824336

An In-depth Technical Guide to SB-277011
Hydrochloride

Introduction: SB-277011, also known as SB-277011-A, is a potent, selective, and orally active
antagonist of the dopamine D3 receptor.[1] It is a significant pharmacological tool for
investigating the role of the D3 receptor in the central nervous system (CNS).[2] Developed for
its high affinity for the D3 receptor and substantial selectivity over the D2 receptor and other
monoaminergic receptors, SB-277011 readily penetrates the blood-brain barrier, making it
effective in preclinical in vivo studies.[2][3] Its properties have led to extensive research into its
potential therapeutic applications for conditions such as substance use disorders and
schizophrenia.[1][3][4]

Chemical and Physical Properties

SB-277011 hydrochloride is the salt form commonly used in research settings. Its key
chemical identifiers and properties are summarized below.
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Property

Value

CAS Number

1226917-67-4[1]

Alternate CAS

215804-67-4 (hydrochloride); 215803-78-4 (free
base)[1][5]

Molecular Formula

C2sH32CI2N40O (dihydrochloride)[1]

Molecular Weight 511.49 g/mol (dihydrochloride)[1]
N-((1r,4r)-4-(2-(6-cyano-3,4-dihydroisoquinolin-
IUPAC Name 2(1H)-yhethyl)cyclohexyl)quinoline-4-
carboxamide dihydrochloride[1]
SB-277011A, SB-277011A hydrochloride, SB-
Synonyms ) )
277011A dihydrochloride[1]
Appearance Solid, white
Purity >98% (HPLC)
- Soluble in DMSO to 100 mM, water to 10 mM,
Solubility
and ethanol to 10 mM
Store at 2-8°C for short term, -20°C for long
Storage

term[1]

Mechanism of Action and Pharmacology

SB-277011 functions as a competitive antagonist at the dopamine D3 receptor.[1] The D3

receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which are

primarily coupled to the Gi/Go signaling pathway.[6][7] Activation of D3 receptors by dopamine

typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of
cyclic AMP (cAMP).[6][8] By binding to the D3 receptor, SB-277011 blocks dopamine from

binding and initiating this signaling cascade.

SB-277011 exhibits high affinity for the human and rat D3 receptors with significant selectivity

over D2 receptors and a wide range of other receptor types.[3][9][10]
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Binding Affinity

Receptor Target . Species Notes
(PKi)
Dopamine D3 7.95 - 8.0[1]]3] Human, Rat High affinity
_ ~100-fold lower affinity
Dopamine D2 6.0[1][11] Human, Rat
than for D3[3]
5-HT1iB <5.2[11] Human Low affinity
5-HT.D 5.0 - 5.9[1][11] Human Low affinity

The Ki values for rodent and human D3 receptors are reported to be 10.7 nM and 11.2 nM,

respectively.[11][12]

Preclinical studies in rats have demonstrated that SB-277011 has an excellent pharmacokinetic
profile, including good oral bioavailability and high penetration into the central nervous system.
[2][11]

Parameter Value (Rat)

Oral Bioavailability 43%][11]

Plasma Half-life (t%%) 2.0 hours[11]

Plasma Clearance 19-20 mL/min/kg[11][13]

Brain:Blood Ratio 3.6:1[9][11]

Dopamine D3 Receptor Sighaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor
and the inhibitory action of SB-277011.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.medkoo.com/products/10146
https://pubmed.ncbi.nlm.nih.gov/10945872/
https://www.medkoo.com/products/10146
https://www.medchemexpress.com/sb-277011-hydrochloride.html
https://pubmed.ncbi.nlm.nih.gov/10945872/
https://www.medchemexpress.com/sb-277011-hydrochloride.html
https://www.medkoo.com/products/10146
https://www.medchemexpress.com/sb-277011-hydrochloride.html
https://www.medchemexpress.com/sb-277011-hydrochloride.html
https://www.targetmol.com/compound/sb-277011_hydrochloride
https://pubmed.ncbi.nlm.nih.gov/10794704/
https://www.medchemexpress.com/sb-277011-hydrochloride.html
https://www.medchemexpress.com/sb-277011-hydrochloride.html
https://www.medchemexpress.com/sb-277011-hydrochloride.html
https://www.medchemexpress.com/sb-277011-hydrochloride.html
https://pubmed.ncbi.nlm.nih.gov/11569533/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3787424/
https://www.medchemexpress.com/sb-277011-hydrochloride.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

CAMP (decreased)

inds
Dopamine e i
- Dopamine D3 Gilo Protein Adenylyl Cyclase
Receptor
inds
locks

SB-277011

Click to download full resolution via product page

Caption: Antagonistic action of SB-277011 on the D3 receptor signaling cascade.

Experimental Protocols

The pharmacological profile of SB-277011 has been characterized through various in vitro and
in vivo experimental procedures.

Objective: To determine the binding affinity (Ki) of SB-277011 for dopamine D3 and D2
receptors.

Methodology:

e Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO)
cells stably transfected to express either human dopamine D3 (hD3) or D2 (hD2) receptors.

[3]

o Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCI, pH 7.4, containing 120 mM NaCl and 5
mM KCI) is used.

 Incubation: Membranes are incubated with a specific radioligand (e.g., [*?°l]iodosulpride or
[3H]spiperone) and varying concentrations of SB-277011. Non-specific binding is determined
in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol).

e Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate
bound from free radioligand. The filters are then washed with ice-cold buffer.
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o Quantification: The radioactivity trapped on the filters is measured using a scintillation
counter.

Data Analysis: The ICso (concentration of SB-277011 that inhibits 50% of specific radioligand
binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki
=1Cso/ (1 + [L}J/Kd), where [L] is the concentration of the radioligand and Kd is its
dissociation constant.[3]

Objective: To assess the functional antagonist activity of SB-277011 at D3 receptors.

Methodology:

Cell Culture: CHO cells expressing the human D3 receptor are cultured on Cytosensor
Microphysiometer capsules.[3]

Assay Principle: The microphysiometer measures real-time changes in the rate of
acidification of the extracellular medium, which is an indirect measure of overall cellular
metabolic activity triggered by receptor activation.

Procedure: The cells are exposed to a known D3 receptor agonist (e.g., quinpirole) to induce
an increase in the acidification rate.[3]

Antagonism: To test for antagonism, cells are pre-incubated with various concentrations of
SB-277011 before the addition of the agonist.

Data Analysis: The ability of SB-277011 to inhibit the agonist-induced response is quantified,
and a pKb value (the negative logarithm of the antagonist's dissociation constant) is
calculated to represent its potency. An 80-fold selectivity over hD2 receptors was
demonstrated using this method.[3]

Objective: To measure the effect of SB-277011 on dopamine efflux in specific brain regions of
awake, freely moving rats.

Methodology:

e Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of
interest, such as the nucleus accumbens or striatum.[3]
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e Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide
cannula.

o Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF)
solution at a low flow rate (e.g., 1-2 pL/min).

o Sample Collection: The perfusate (dialysate), containing neurotransmitters that have diffused
across the probe's semipermeable membrane, is collected at regular intervals (e.g., every 20
minutes).

o Drug Administration: After establishing a stable baseline of dopamine levels, SB-277011 is
administered (e.g., orally, p.0.). In some studies, its ability to reverse the effects of a D3
agonist like quinelorane is tested.[3]

e Analysis: The concentration of dopamine in the dialysate samples is quantified using high-
performance liquid chromatography with electrochemical detection (HPLC-EC).

o Results: Studies show that SB-277011 can reverse the quinelorane-induced reduction of
dopamine efflux in the nucleus accumbens, a region with high D3 receptor expression.[3]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing a compound's reinforcing
properties using a progressive-ratio self-administration paradigm, a behavioral assay where
SB-277011 has been extensively studied.[14]
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Caption: Workflow for a progressive-ratio cocaine self-administration experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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